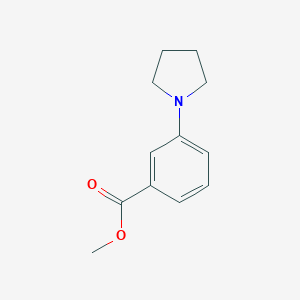

Methyl 3-(1-Pyrrolidinyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUYMBYOGDTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428084 | |

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186086-71-5 | |

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 1 Pyrrolidinyl Benzoate Derivatives

Reactivity of the Pyrrolidine (B122466) Heterocycle

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a key contributor to the chemical properties of the molecule. Its reactivity is centered around the nitrogen atom and the adjacent carbon atoms.

The nitrogen atom in the pyrrolidine ring of methyl 3-(1-pyrrolidinyl)benzoate possesses a lone pair of electrons and is sp³ hybridized, which makes it a good nucleophile and a base. nih.govlibretexts.org The nucleophilicity of the pyrrolidine nitrogen is a fundamental aspect of its reactivity, allowing it to participate in a variety of chemical transformations. The basicity of the pyrrolidine nucleus can be influenced by substituents on the ring. researchgate.netnih.gov

The nitrogen atom can react with electrophiles. For instance, N-acyl-pyrrolidines can be oxidized to the corresponding pyrrolidin-2-ones. researchgate.net While the lone pair on the nitrogen imparts nucleophilic character, the nitrogen atom itself is not typically considered electrophilic. However, transformation of the nitrogen into a quaternary ammonium (B1175870) salt, for example through reaction with an alkyl halide, would render the adjacent carbons susceptible to nucleophilic attack in ring-opening reactions.

The nucleophilic character of the pyrrolidine nitrogen is crucial for its synthesis, often involving the reaction of pyrrolidine with an appropriate aryl halide in the presence of a catalyst. The N-arylation of cyclic secondary amines, including pyrrolidine, can be achieved with high yields and enantioselectivity using palladium catalysis. acs.org

The pyrrolidine ring, although generally stable, can undergo ring-opening reactions under specific conditions. These reactions often involve the cleavage of a carbon-nitrogen bond. For unstrained pyrrolidines, this cleavage is a significant challenge but can be achieved through various strategies. nih.gov One such method is the von Braun reaction, where N-alkyl pyrrolidines react with reagents like chloroformates to yield 4-chlorobutyl carbamates. nih.govresearchgate.net This transformation highlights the ability to selectively cleave the C-N bond.

Reductive C-N bond cleavage offers another pathway for ring-opening. Early methods involved hydrogenolysis, but more recent approaches utilize single-electron reduction of a carbonyl group on the nitrogen, such as in N-acyl pyrrolidines, to induce ring opening. nih.govacs.org Photoredox catalysis in combination with a Lewis acid has also been demonstrated to enable the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine derivatives. nih.govacs.org

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidine ring itself. Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides provide a direct route to N-aryl-2-allyl pyrrolidines. nih.gov Another powerful method is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which is extensively used for constructing the pyrrolidine skeleton. nih.gov Reductive amination of diketones with anilines also serves as an efficient method for the construction of N-aryl-substituted pyrrolidines. nih.gov

Table 1: Examples of Ring-Opening and Ring-Closing Reactions of Pyrrolidine Derivatives

| Reaction Type | Reactant(s) | Reagents/Conditions | Product(s) | Reference(s) |

| Ring-Opening | N-Alkyl Pyrrolidines | Chloroformates | 4-Chlorobutyl Carbamates | nih.govresearchgate.net |

| Ring-Opening | N-Benzoyl Pyrrolidine | Photoredox Catalyst, Lewis Acid | Ring-opened radical species | nih.govacs.org |

| Ring-Closing | γ-(N-Arylamino)alkenes, Vinyl Bromides | Palladium Catalyst | N-Aryl-2-allyl Pyrrolidines | nih.gov |

| Ring-Closing | Azomethine Ylide, Alkene | - | Pyrrolidine | nih.gov |

| Ring-Closing | Diketones, Anilines | Iridium Catalyst, Transfer Hydrogenation | N-Aryl-substituted Pyrrolidines | nih.gov |

The pyrrolidine ring can be functionalized at its carbon atoms, most commonly at the α-position to the nitrogen. Redox-neutral α-C-H functionalization allows for the introduction of various substituents. nih.gov For example, the direct arylation of pyrrolidine at the α-position can be achieved in a one-pot method using a quinone monoacetal as an oxidant. nih.govrsc.org This method provides a green and practical approach for synthesizing α-aryl-substituted pyrrolidines. nih.govrsc.org

Furthermore, the synthesis of functionalized pyrrolidinone scaffolds can be achieved through cascade reactions, such as the Smiles-Truce rearrangement of arylsulfonamides with cyclopropane (B1198618) diesters. nih.gov This highlights the versatility of the pyrrolidine core in accessing a diverse range of structures. The development of methods for the enantioretentive N-arylation of cyclic secondary amines also allows for the synthesis of chiral functionalized pyrrolidines. acs.org

Reactivity of the Benzoate (B1203000) Ester Moiety

The benzoate ester portion of the molecule also possesses distinct reactive sites, namely the ester functional group and the aromatic ring.

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. oieau.fr Studies on the hydrolysis of substituted methyl benzoates have shown that the rate of hydrolysis is dependent on the pH and the nature of the substituents on the benzene (B151609) ring. oieau.fr Electron-withdrawing groups generally accelerate base-catalyzed hydrolysis, while electron-donating groups can have the opposite effect. The pyrrolidinyl group at the meta position is an electron-donating group, which would be expected to influence the rate of hydrolysis compared to unsubstituted methyl benzoate.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important reaction of the benzoate ester. oieau.fr This process is also typically catalyzed by an acid or a base. For instance, methyl 3-nitrobenzoate can be reduced to methyl 3-aminobenzoate, and care must be taken during such reactions to avoid transesterification if an alcohol other than methanol is used as the solvent. sciencemadness.org

The benzene ring of this compound is subject to aromatic substitution reactions, with the regioselectivity being determined by the directing effects of the two substituents: the pyrrolidinyl group and the methyl ester group.

The pyrrolidinyl group, with the nitrogen atom directly attached to the ring, is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). libretexts.orgwikipedia.orgorganicchemistrytutor.com This is due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.org In contrast, the methyl ester group is a deactivating, meta-directing group. wikipedia.orgyoutube.com The carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming electrophiles to the meta position.

In this compound, these two groups have conflicting directing effects. The strongly activating ortho-, para-directing pyrrolidinyl group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 5 is meta to the pyrrolidinyl group and ortho to the deactivating ester group. Therefore, electrophilic substitution is most likely to occur at positions 2, 4, and 6. For example, in the nitration of methyl benzoate, the nitro group is introduced at the meta position relative to the ester. aiinmr.comyoutube.com

Nucleophilic aromatic substitution (SNAr) on the benzoate ring is less common as the ring is generally electron-rich due to the pyrrolidinyl group. SNAr reactions are typically favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. In the case of this compound, the ring is activated towards electrophilic attack, and thus, nucleophilic substitution would require harsh conditions or the introduction of additional activating groups.

Table 2: Directing Effects of Substituents on the Benzoate Ring

| Substituent | Type | Directing Effect for EAS | Influence on Reactivity for EAS |

| -N(CH₂)₄ (Pyrrolidinyl) | Electron-Donating (Resonance) | Ortho, Para | Activating |

| -COOCH₃ (Methyl Ester) | Electron-Withdrawing (Inductive & Resonance) | Meta | Deactivating |

Mechanistic Investigations of Complex Reactions Involving Pyrrolidine-Benzoate Structures

Reaction Pathway Elucidation and Kinetic Studies

Understanding the reaction pathways and kinetics of transformations involving pyrrolidine-benzoate structures is crucial for optimizing reaction conditions and controlling product formation. While specific kinetic data for this compound is not extensively documented in the reviewed literature, mechanistic principles can be inferred from studies on analogous systems, such as the aminolysis of methyl benzoate and nucleophilic substitution reactions of aryl benzoates. acs.orgewha.ac.kracs.org

The reaction of a nucleophile with the ester group of this compound would likely proceed through a stepwise mechanism involving a tetrahedral intermediate. scispace.com For instance, in an aminolysis reaction, the attacking amine adds to the carbonyl carbon to form a zwitterionic tetrahedral intermediate. The rate-determining step of the reaction can change depending on the basicity of the nucleophile and the nature of the leaving group. scispace.comcdnsciencepub.com For reactions with strongly basic nucleophiles, the formation of the tetrahedral intermediate is often the rate-determining step. Conversely, for reactions with weaker nucleophiles, the breakdown of this intermediate to form the final products can become rate-limiting.

Kinetic studies on the hydrolysis of substituted phenyl benzoates have demonstrated the influence of substituents on the reaction rate. researchgate.net The Hammett equation is a useful tool in these studies to correlate the reaction rates with substituent constants (σ), providing insight into the electronic effects on the transition state. wikipedia.org For a reaction involving the ester group of a this compound derivative, the electronic properties of any additional substituents on the phenyl ring would significantly impact the reaction kinetics. Electron-withdrawing groups would generally increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack, while electron-donating groups would have the opposite effect.

A kinetic study on the reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates with pyridines showed linear Brønsted-type plots, which are indicative of the reaction mechanism. cdnsciencepub.com A similar approach could be applied to reactions of this compound derivatives to elucidate the degree of bond formation and bond cleavage in the transition state. The table below outlines key parameters often determined in kinetic studies of ester reactions.

| Kinetic Parameter | Description | Significance | Reference |

| Rate Constant (k) | A measure of the reaction speed. | Allows for comparison of reactivity under different conditions. | ewha.ac.krresearchgate.net |

| Hammett ρ value | Sensitivity of the reaction rate to substituent electronic effects. | Provides information about charge development in the transition state. | wikipedia.org |

| Brønsted β value | Relates the reaction rate to the basicity of the nucleophile or leaving group. | Indicates the degree of bond formation/cleavage in the rate-determining step. | scispace.comcdnsciencepub.com |

| Activation Parameters (ΔH‡, ΔS‡) | Enthalpy and entropy of activation. | Gives insight into the energy requirements and molecularity of the transition state. | acs.org |

Transition State Analysis and Intermediate Identification

The elucidation of transition states and the identification of reaction intermediates are fundamental to a deep understanding of reaction mechanisms. For reactions involving pyrrolidine-benzoate structures, computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for mapping out the potential energy surface of a reaction and characterizing the geometries and energies of transition states and intermediates. acs.org

The identification of intermediates can sometimes be achieved through spectroscopic methods under specific reaction conditions. For instance, in palladium-catalyzed C-H activation reactions, π-allyl-palladium intermediates have been proposed and, in some cases, observed using NMR spectroscopy. nih.govresearchgate.net In a hypothetical C-H functionalization of this compound, the formation of a palladacycle or rhodacycle intermediate is a critical step. mdpi.comnih.gov While often transient, the characterization of such intermediates, or stable analogues, provides direct evidence for the proposed catalytic cycle.

The table below presents common methods used for transition state analysis and intermediate identification.

| Method | Application | Information Gained | Reference |

| Density Functional Theory (DFT) | Computational modeling of reaction pathways. | Geometries, energies, and vibrational frequencies of reactants, intermediates, transition states, and products. | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In situ monitoring of reactions or characterization of stable intermediates. | Structural information and kinetics of intermediate formation/decay. | researchgate.net |

| Isotope Labeling Studies | Tracing the fate of atoms throughout a reaction. | Provides evidence for bond-forming and bond-breaking steps and can help distinguish between different mechanistic pathways. | researchgate.net |

| Cryo-EM | Structural analysis of biomolecular interactions. | High-resolution structures of substrates bound to catalytic sites, such as in a ribosome. acs.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of Methyl 3 1 Pyrrolidinyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By examining the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular framework can be assembled.

Elucidation of Molecular Structure via ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 3-(1-Pyrrolidinyl)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the methyl ester protons, and the protons of the pyrrolidine (B122466) ring. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling patterns of the aromatic protons. For a 3-substituted benzoate, a complex splitting pattern is anticipated. For instance, in methyl 3-substituted benzoates like methyl 3-fluorobenzoate (B1230327) and methyl 3-nitrobenzoate, the aromatic protons typically appear in the range of δ 7.2-8.8 ppm. rsc.org The pyrrolidine ring protons are expected to show signals in the aliphatic region, likely between δ 1.8 and 3.5 ppm, with the protons adjacent to the nitrogen atom appearing at the lower field end of this range due to its electron-withdrawing effect. The methyl ester protons would present as a sharp singlet, typically around δ 3.8-3.9 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-167 ppm. rsc.org The aromatic carbons will display signals between δ 115 and 150 ppm, with the carbon attached to the pyrrolidinyl group showing a significant shift due to the nitrogen's electronic influence. The carbons of the pyrrolidine ring are anticipated to resonate in the aliphatic region, typically between δ 25 and 50 ppm. The methyl carbon of the ester group will have a characteristic signal around δ 52 ppm. rsc.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide direct information about the electronic environment of the nitrogen atom in the pyrrolidine ring. The chemical shift of the nitrogen atom would be indicative of the degree of its interaction with the aromatic ring's π-system.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below, based on data from analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.2 | 115 - 150 |

| Pyrrolidine (α-CH₂) | 3.2 - 3.5 | ~47 |

| Pyrrolidine (β-CH₂) | 1.9 - 2.2 | ~25 |

| Methyl Ester (CH₃) | ~3.9 | ~52 |

| Carbonyl (C=O) | - | ~166 |

Conformational Analysis using 2D NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignments and providing insights into the molecule's conformation.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the pyrrolidine ring and the aromatic system.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each CHn group.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the connection of the pyrrolidine ring to the C-3 position of the benzoate ring and the connectivity of the methyl ester group. For example, a correlation between the α-protons of the pyrrolidine ring and the C-3 of the aromatic ring would be expected.

These 2D NMR experiments would also help to understand the preferred conformation of the pyrrolidine ring and its orientation relative to the benzoate plane.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental formula, C₁₂H₁₅NO₂, confirming the identity of the compound. The calculated exact mass for C₁₂H₁₅NO₂ is 205.1103 g/mol .

Fragmentation Pathways and Structural Information from ESI-MS and GC-MS

Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would provide characteristic fragmentation patterns.

ESI-MS: In ESI-MS, the protonated molecule [M+H]⁺ would be the base peak. Fragmentation of this ion would likely involve the loss of the methyl group from the ester (loss of 15 Da) or the loss of the methoxycarbonyl group (loss of 59 Da). Cleavage of the pyrrolidine ring could also occur.

GC-MS (EI): In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed. Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) group (·OCH₃, 31 Da) to form an acylium ion, and the loss of the carbomethoxy group (·COOCH₃, 59 Da). The pyrrolidine ring can undergo α-cleavage, leading to the loss of a C₂H₄ fragment (28 Da) from the molecular ion. The fragmentation pattern of N-methylpyrrolidine often shows a base peak at m/z 42, corresponding to the [C₂H₄N]⁺ fragment. A similar fragmentation could be expected for the pyrrolidinyl moiety in the target molecule.

A table summarizing the expected major fragments is provided below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 174 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 146 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 134 | [M - C₄H₇N]⁺ | Loss of pyrrolidine ring |

| 70 | [C₄H₈N]⁺ | Pyrrolidine cation |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into bonding and molecular structure.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration for the ester group is anticipated around 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely be in the 1250-1020 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring would also give rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a meta-substituted benzene, bands are expected around 880-810 cm⁻¹ and 780-730 cm⁻¹. researchgate.net

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Ester C=O Stretch | 1720 - 1700 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Ester C-O Stretch | 1300 - 1100 |

| C-N Stretch | 1250 - 1020 |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 |

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and provides insights into the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the benzene ring and n-π* transitions associated with the carbonyl group of the ester and the nitrogen atom of the pyrrolidine ring. The attachment of the electron-donating pyrrolidinyl group to the benzene ring, which is conjugated with the electron-withdrawing methyl ester group, can lead to intramolecular charge transfer (ICT) bands. In similar compounds, such as those with phenothiazine (B1677639) or dimethylacridine donors attached to a benzoate acceptor, these ICT bands are observed at longer wavelengths. nih.gov The absorption bands are influenced by the solvent polarity, often showing a red shift (bathochromic shift) in more polar solvents due to the stabilization of the excited state.

Fluorescence spectroscopy reveals information about the photophysical properties of a molecule, including its emission characteristics. While detailed fluorescence data for this compound is not extensively available, studies on structurally similar compounds provide valuable insights. For instance, methyl and ethyl 4-pyrrolidinobenzoates have been studied using laser-induced fluorescence (LIF) spectroscopy. rsc.org These studies show that the electronic transitions and fluorescence properties are sensitive to the substitution pattern on the benzene ring and the interaction with solvents. rsc.org Compounds with a donor-acceptor structure, like this compound, can exhibit interesting fluorescence properties, including the potential for thermally activated delayed fluorescence (TADF), as seen in related benzoate-based materials. nih.govrsc.org The fluorescence emission maxima and quantum yields are key parameters determined by this technique.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in the searched databases, analysis of related structures provides a model for its likely solid-state conformation. For example, the crystal structure of a related compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, reveals a non-planar conformation. mdpi.com Similarly, the crystal structure of methyl 2-(2,3-dimethylanilino)benzoate shows a dihedral angle of 80.59 (5)° between the two benzene rings. researchgate.net It is expected that the pyrrolidine ring in this compound would also be non-planar with the benzoate group. X-ray diffraction would also definitively establish the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) and Crystal Packing

The molecular structure of this compound, featuring a benzene ring, an ester group, and a pyrrolidine ring, suggests the potential for various non-covalent interactions that would govern its crystal packing.

Hydrogen Bonding: Although the primary pyrrolidine amine is tertiary and thus lacks a hydrogen bond donor, the carbonyl oxygen of the methyl ester group can act as a hydrogen bond acceptor. In the solid state, this could lead to the formation of weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic ring or the pyrrolidine ring of neighboring molecules. The presence of any residual moisture or co-crystallizing agents with hydrogen bond donor capabilities, such as water or alcohols, could introduce O-H···O or O-H···N hydrogen bonds, significantly influencing the crystal packing.

Polymorphism and Co-crystallization Studies

Polymorphism: The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in organic molecules, particularly those with conformational flexibility and the capacity for various intermolecular interactions. Substituted methyl benzoates, for instance, are known to exhibit polymorphism. acs.orgnih.govresearchgate.net Given that the pyrrolidine ring in this compound can adopt different conformations (e.g., envelope or twist), and the potential for different arrangements of intermolecular interactions, it is highly probable that this compound could exist in multiple polymorphic forms. Each polymorph would possess a unique crystal lattice and, consequently, different physicochemical properties such as melting point, solubility, and stability. The specific conditions of crystallization, such as the choice of solvent, temperature, and cooling rate, would likely determine which polymorphic form is obtained.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. nih.govjddtonline.inforesearchgate.net The presence of a hydrogen bond acceptor (the carbonyl oxygen) and a tertiary amine in this compound makes it a suitable candidate for co-crystallization with coformers that possess hydrogen bond donor groups, such as carboxylic acids or phenols. The formation of co-crystals is driven by the establishment of robust intermolecular interactions, often hydrogen bonds, between the active pharmaceutical ingredient and the coformer. nih.gov For example, pyrrolidine derivatives have been successfully used in the formation of co-crystals to improve properties like tabletability. nih.gov A systematic screening of coformers could lead to the discovery of novel solid forms of this compound with tailored properties.

While experimental data for this compound is not currently available, the following table provides an example of crystallographic data that would be determined from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| Hydrogen Bond Donor/Acceptor Count | 0 / 2 |

Computational and Theoretical Investigations of Methyl 3 1 Pyrrolidinyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost, making it well-suited for studying molecules the size of Methyl 3-(1-Pyrrolidinyl)benzoate.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key structural features of interest would be the planarity of the pyrrolidine (B122466) ring relative to the benzene (B151609) ring and the orientation of the methyl ester group.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the distribution of electrons and the energies of the molecular orbitals.

HOMO-LUMO Gaps and Charge Distribution: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, the electron-donating pyrrolidinyl group and the electron-withdrawing methyl benzoate (B1203000) group would significantly influence the energies of these frontier orbitals.

The charge distribution within the molecule can be quantified using various methods, such as Mulliken population analysis. This analysis assigns partial charges to each atom, providing insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. In this compound, the nitrogen atom of the pyrrolidine ring is expected to have a negative partial charge, while the carbonyl carbon of the ester group would carry a significant positive partial charge.

Table 1: Illustrative DFT Data for a Structurally Similar Molecule

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Mulliken Charge on Nitrogen | -0.45 e |

| Mulliken Charge on Carbonyl Carbon | +0.55 e |

| Note: This data is illustrative for a molecule with similar functional groups and is not from a direct calculation on this compound. |

Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectral features of a yet-to-be-synthesized molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts can be compared with experimental data to confirm the structure or to assign specific resonances to particular atoms in the molecule.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. This information is invaluable for identifying the presence of specific functional groups, such as the C=O stretch of the ester and the C-N stretch of the pyrrolidine ring.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1720 |

| C-N Stretch (Aromatic Amine) | ~1350 |

| C-O Stretch (Ester) | ~1250 |

| Aromatic C-H Bending | ~800-900 |

| Note: These are typical frequency ranges for the specified functional groups and serve as illustrative examples. |

Evaluation of Chemical Reactivity Descriptors

Chemical Hardness and Softness: Chemical hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated from the HOMO and LUMO energies. A harder molecule is less reactive. Conversely, chemical softness (S) is the reciprocal of hardness and indicates a higher propensity to react.

Electrophilicity Index: The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the outcomes of reactions involving electrophiles and nucleophiles. A higher electrophilicity index suggests a stronger electrophilic character.

Table 3: Illustrative Chemical Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.3 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.5 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.66 eV |

| Note: The values are illustrative and based on the energies provided in Table 1. |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.

Conformational Flexibility and Dynamic Behavior

MD simulations can reveal the conformational flexibility of this compound. This would involve examining the rotation around the C-N bond connecting the pyrrolidine ring to the benzene ring and the flexibility of the pyrrolidine ring itself (puckering). The simulation can also provide insights into the rotational dynamics of the methyl ester group. Understanding the accessible conformations is crucial as they can influence the molecule's biological activity or its packing in a crystal lattice.

Solvent Effects on Molecular Structure and Reactivity

The properties of a molecule can be significantly altered by its environment, particularly by the solvent. MD simulations are an excellent tool for studying these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane), one can observe how the solvent interacts with the solute and influences its structure and dynamics.

For instance, in a polar solvent, the solvent molecules would be expected to form a structured shell around the polar regions of this compound, such as the ester group and the nitrogen atom. This solvation can stabilize certain conformations over others and can affect the molecule's reactivity by altering the energies of its frontier orbitals. The simulation can also provide information on the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of publicly available research specifically focused on the computational and theoretical investigations of This compound . While this compound is available from commercial chemical suppliers for research purposes, it does not appear to have been the subject of detailed studies in the areas of molecular docking, drug design, or Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) analysis that have been published in accessible literature.

The investigation sought to uncover data related to the following specific areas:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Correlation of Molecular Descriptors with Experimental Data

Despite a thorough search of scientific databases and academic journals, no specific studies detailing the molecular docking of this compound with any biological targets were identified. Consequently, information regarding its ligand-protein interaction profile, binding affinity, and selectivity is not available in the public domain.

Similarly, the search for QSAR and QSPR studies involving this compound did not yield any specific results. There are no published predictive models for its biological activity based on its structural features, nor are there any documented correlations of its molecular descriptors with experimental data.

While research exists for other pyrrolidine-containing compounds in the context of molecular modeling and drug discovery, these findings are not directly applicable to this compound. The strict focus of this article on this specific chemical compound prevents the inclusion of data from related but distinct molecules.

Therefore, due to the lack of available scientific research and data, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound at this time.

Biological and Pharmacological Activities of Pyrrolidine Benzoate Conjugates

Investigations into Enzyme Inhibition Mechanisms

Inhibition of Kinases (e.g., VEGFR2, PDGFR, Src, YES) by Pyrrolidine-Benzoate Analogs

Pyrrolidine-benzoate analogs have emerged as significant inhibitors of several protein kinases that play crucial roles in cellular signaling pathways, particularly those involved in angiogenesis and cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) are key targets in anti-angiogenic therapies.

Research into 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, which can be considered analogs of pyrrolidine-benzoate structures, has demonstrated potent inhibitory activity against both VEGFR-2 and PDGFRβ. nih.gov Certain substitutions on the 2-oxoindoline ring were found to significantly enhance inhibitory potency, with some compounds exhibiting stronger activity than the established kinase inhibitor, sunitinib. nih.gov For instance, derivatives with a hydroxyl (-OH) or a sulfhydryl (-SH) group at the C(5) position of the (2-oxoindolin-3-ylidene)methylpyrrole core showed markedly lower IC50 values for VEGFR-2 and PDGFRβ compared to sunitinib. nih.gov

Furthermore, some multi-targeted kinase inhibitors incorporating a pyrrolidine-like scaffold have shown activity against Src family kinases. Ponatinib, for example, is a potent inhibitor of not only VEGFR2 and PDGFRα but also Src. nih.gov Chimeric kinase inhibitors containing a pyrrolo[3,2-b]quinoxaline scaffold have been identified as binders to several kinases, including the Src family member YES1. nih.gov The inhibition of these kinases by pyrrolidine-containing compounds underscores their potential in the development of novel anticancer agents. nih.gov

Table 1: Inhibition of Kinases by Pyrrolidine-Benzoate Analogs

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Sunitinib | VEGFR-2 | 80 nih.gov |

| Sunitinib | PDGFRβ | 2 nih.gov |

| Ponatinib | VEGFR2 | 1.5 nih.gov |

| Ponatinib | PDGFRα | 1.1 nih.gov |

| Ponatinib | Src | 5.4 nih.gov |

| 2-pyrrolidone-fused derivative (C(5)-OH) | VEGFR-2 | ~30 |

| 2-pyrrolidone-fused derivative (C(5)-SH) | VEGFR-2 | ~25 |

| 2-pyrrolidone-fused derivative (C(5)-OH) | PDGFRβ | ~4 |

| 2-pyrrolidone-fused derivative (C(5)-SH) | PDGFRβ | ~3 |

Modulation of Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin)

Pyrrolidine-benzoate analogs have been investigated for their ability to modulate the activity of key neurotransmitter receptors, such as dopamine and serotonin (B10506) receptors, which are important targets in the treatment of various central nervous system disorders.

Studies on conformationally flexible analogs of the atypical antipsychotic sertindole (B1681639), which contains a piperidinyl ring that can be considered a structural relative of pyrrolidine (B122466), have provided insights into the structure-activity relationships for dopamine D2 and serotonin 5-HT2A receptor binding. nih.gov Replacement of the piperidinyl ring with other nitrogen-containing moieties has led to compounds with varying affinities and selectivities for these receptors. nih.gov For example, certain derivatives have shown high affinity for 5-HT2A receptors with selectivity over D2 receptors. nih.gov

The ratio of binding affinities for 5-HT2A versus D2 receptors is a critical factor in determining the "atypical" profile of antipsychotic drugs. Research on 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)-piperazines, as cyclic butyrophenone (B1668137) derivatives, has explored this ratio. mdpi.com These compounds, which feature a structure that can be conceptually related to pyrrolidine-benzoate conjugates, have demonstrated pKi ratios for 5-HT2A/D2 receptors in the range of 0.96-1.11, suggesting potential for an atypical antipsychotic profile. mdpi.com

Table 2: Binding Affinities of Pyrrolidine-Benzoate Analogs for Neurotransmitter Receptors

| Compound Class | Target Receptor | Binding Affinity (pKi or Ki) |

|---|---|---|

| 1-(benzoylpropyl)-piperazine derivative | Dopamine D2 | pKi ratio (5-HT2A/D2) = 0.96-1.11 mdpi.com |

| 1-(benzoylpropyl)-piperazine derivative | Serotonin 5-HT2A | pKi ratio (5-HT2A/D2) = 0.96-1.11 mdpi.com |

| Sertindole analog | Dopamine D2 | Similar affinity to sertindole nih.gov |

| Sertindole analog | Serotonin 5-HT2A | Similar affinity to sertindole nih.gov |

| Sertindole analog (selective) | Dopamine D2 | Lower affinity nih.gov |

| Sertindole analog (selective) | Serotonin 5-HT2A | High affinity nih.gov |

Cholinesterase and Carbonic Anhydrase Inhibition by Pyrrolidine Derivatives

Pyrrolidine derivatives have been identified as potent inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and carbonic anhydrases (CAs), enzymes implicated in neurodegenerative diseases and various physiological processes, respectively.

A series of sulfadrug-pyrrole conjugates demonstrated highly potent inhibition of AChE and human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibitory constant (Ki) values for these compounds were in the nanomolar range, with some derivatives showing more effective inhibition than standard reference compounds. nih.gov For instance, specific compounds within this series were identified as the most effective inhibitors for hCA I, hCA II, and AChE, respectively. nih.gov

Similarly, a study on the anticholinesterase and carbonic anhydrase inhibitory activities of natural carnosic acid derivatives, which contain a different core structure but are relevant for comparative purposes, also showed potent inhibition in the nanomolar range. openmedicinalchemistryjournal.com One of the derivatives, rosmanol, exhibited exceptional potency against AChE, BChE, and CA I. openmedicinalchemistryjournal.com These findings highlight the potential of designing potent enzyme inhibitors based on various scaffolds, including those containing a pyrrolidine ring.

Table 3: Inhibition of Cholinesterases and Carbonic Anhydrases by Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Inhibition (Ki or IC50 in nM) |

|---|---|---|

| Sulfadrug-pyrrole conjugates | AChE | 6.50 - 37.46 (Ki) nih.gov |

| Sulfadrug-pyrrole conjugates | hCA I | 1.20 - 44.21 (Ki) nih.gov |

| Sulfadrug-pyrrole conjugates | hCA II | 8.93 - 46.86 (Ki) nih.gov |

| Rosmanol (natural derivative) | AChE | 0.73 (IC50) openmedicinalchemistryjournal.com |

| Rosmanol (natural derivative) | BChE | 0.75 (IC50) openmedicinalchemistryjournal.com |

| Rosmanol (natural derivative) | CA I | 0.21 (IC50) openmedicinalchemistryjournal.com |

| Tacrine (reference) | AChE | 46.62 (IC50) openmedicinalchemistryjournal.com |

| Acetazolamide (reference) | CA I | 98.35 (IC50) openmedicinalchemistryjournal.com |

Aldose Reductase and Alpha-Glucosidase Inhibition

Pyrrolidine derivatives have shown promise as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are key targets for the management of type 2 diabetes. nih.govresearchgate.net Inhibition of these enzymes slows down the digestion of carbohydrates, leading to a reduced postprandial glucose spike. nih.gov

A series of pyrrolidine derivatives synthesized by coupling N-Boc-proline with various aromatic amines were evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.gov Several analogs displayed noteworthy inhibition, with IC50 values in the µg/mL range. nih.gov Another study on pyrrolidine-based chalcones also identified compounds with excellent dual inhibitory effects against both α-amylase and α-glucosidase, with IC50 values in the micromolar range. researchgate.net

Aldose reductase is another enzyme implicated in diabetic complications. While direct data for pyrrolidine-benzoate conjugates as aldose reductase inhibitors is limited in the searched literature, studies on other scaffolds provide valuable insights. For example, indole-based derivatives and compounds with a spirobenzopyran scaffold have been developed as potent aldose reductase inhibitors, with some exhibiting IC50 values in the low nanomolar to micromolar range. openmedicinalchemistryjournal.commdpi.com

Table 4: Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine Derivatives

| Compound Class | Target Enzyme | IC50 |

|---|---|---|

| Pyrrolidine derivative (4-methoxy analog) | α-Amylase | 26.24 µg/mL nih.gov |

| Pyrrolidine derivative (4-methoxy analog) | α-Glucosidase | 18.04 µg/mL nih.gov |

| Pyrrolidine-based chalcone (B49325) (compound 3) | α-Amylase | 14.61 µM researchgate.net |

| Pyrrolidine-based chalcone (compound 3) | α-Glucosidase | 25.38 µM researchgate.net |

| Acarbose (reference) | α-Amylase | >50 µM researchgate.net |

Anticancer and Antiproliferative Effects

The pyrrolidine scaffold is a versatile building block in the design of novel anticancer agents. nih.gov Various derivatives incorporating the pyrrolidine ring have demonstrated significant antiproliferative activity against a range of cancer cell lines.

N-acylhydrazone derivatives containing a pyrrolidine moiety have been synthesized and evaluated for their anticancer potential. nih.gov These compounds have shown selective antiproliferative activity against breast (MCF-7) and prostate (PC-3) cancer cells, with some derivatives exhibiting potent activity with IC50 values in the low micromolar range. nih.gov

Pyrrolidine-2,5-dione derivatives have also been investigated as potential antitumor agents. nih.gov Hybrids of pyrazoline-substituted pyrrolidine-2,5-diones displayed remarkable cytotoxic effects against MCF-7 and HT-29 cancer cells, with some compounds showing nanomolar to low micromolar activity. Additionally, 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown enhanced anticancer activity against human A549 lung epithelial cells upon incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings.

Table 5: Anticancer and Antiproliferative Effects of Pyrrolidine-Benzoate Conjugates and Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-acylhydrazone derivative (7a) | MCF-7 (Breast) | 7.52 ± 0.32 nih.gov |

| N-acylhydrazone derivative (7a) | PC-3 (Prostate) | 10.19 ± 0.52 nih.gov |

| Pyrazoline-pyrrolidine-2,5-dione hybrid (116b) | MCF-7 (Breast) | 0.42 - 0.78 researchgate.net |

| Pyrazoline-pyrrolidine-2,5-dione hybrid | HT-29 (Colon) | 0.92 ± 0.15 |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivative | A549 (Lung) | Reduced viability to 28.0% |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | PPC-1 (Prostate) | 2.5 - 20.2 mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | IGR39 (Melanoma) | 2.5 - 20.2 mdpi.com |

Mechanisms of Action against Cancer Cell Lines

Pyrrolidine-benzoate derivatives have demonstrated notable anticancer activity through various mechanisms. A primary mode of action involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, certain pyrrolizine derivatives, which share the core pyrrolidine structure, have been shown to alter the permeability of the cancer cell's cytoplasmic membrane and inhibit DNA replication. pharaohacademy.com

In the case of pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs), a potent class of antitumor antibiotics, their cytotoxic effects are attributed to their ability to bind covalently to DNA. nih.govresearchgate.net This interaction with DNA can disrupt essential cellular processes, leading to cell death. Specifically, carbazole-pyrrolobenzodiazepine conjugates have been shown to cause an arrest in the G1 phase of the cell cycle in MCF-7 breast cancer cells. researchgate.net This G1 arrest is associated with the modulation of key proteins that regulate the cell cycle, such as Cyclin D1 and CDK4, ultimately leading to apoptosis. researchgate.net

Furthermore, some pyrrolizine-based compounds exert their anticancer effects by inhibiting various enzymes crucial for cancer cell survival and proliferation, including cyclooxygenase (COX), Rac1 kinase, and thioredoxin reductase. pharaohacademy.com

Impact on DNA Cleavage and Repair Pathways (e.g., PARP-1/-2 Inhibition)

A significant mechanism through which pyrrolidine-benzoate and related structures exhibit anticancer activity is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. nih.govresearchgate.net These enzymes are critical components of the DNA single-strand break repair machinery. youtube.com

In healthy cells, PARP proteins detect DNA damage and synthesize poly(ADP-ribose) chains, which recruit other repair proteins to the site of damage. youtube.com By inhibiting PARP, these compounds prevent the repair of single-strand breaks. youtube.comyoutube.com In cancer cells, especially those with pre-existing defects in other DNA repair pathways (like mutations in BRCA1/2 genes), the accumulation of unrepaired single-strand breaks leads to the formation of more lethal double-strand breaks during DNA replication. youtube.comyoutube.com This overwhelming DNA damage triggers apoptosis, a phenomenon known as synthetic lethality. nih.gov

Several potent PARP inhibitors incorporating a pyrrolidine ring have been developed. For example, 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib/ABT-888) is a powerful inhibitor of both PARP-1 and PARP-2. nih.govresearchgate.net Other synthesized benzimidazole (B57391) carboxamide derivatives with a pyrrolidine component have also shown high potency against PARP-1 and PARP-2, with IC50 values in the low nanomolar range, comparable to or better than existing drugs like olaparib. nih.gov Molecular docking studies have revealed that these inhibitors bind to the active site of PARP-1, with the amide group forming hydrogen bonds with key amino acid residues like Gly-863 and Ser-904, and the benzimidazole ring engaging in π-π stacking interactions with Tyr-907. nih.gov

| Compound Class | Target(s) | Potency (IC50/Ki) | Cell Line Examples | Reference |

| Benzimidazole Carboxamide Derivatives | PARP-1, PARP-2 | ~4 nM | MDA-MB-436, CAPAN-1 | nih.gov |

| Veliparib (ABT-888) | PARP-1, PARP-2 | 5 nM (Ki) | C41 | researchgate.net |

Angiogenesis Inhibition through Target Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Pyrrolidine-containing compounds have been investigated for their ability to inhibit this process. While direct studies on Methyl 3-(1-Pyrrolidinyl)benzoate are limited, related heterocyclic structures show significant anti-angiogenic properties.

For instance, certain trisubstituted pyrazolo[4,3-d]pyrimidines potently inhibit endothelial cell proliferation, migration, chemotaxis, and tube formation, which are all key steps in angiogenesis. nih.gov The mechanism for these effects is linked to the inhibition of cyclin-dependent kinases (Cdks), particularly Cdk5. nih.gov Inhibition of Cdk5 in endothelial cells leads to a phenotype with reduced formation of lamellipodia and a loss of Rac-1 translocation to the membrane, thereby impairing cell migration. nih.gov

Other anti-angiogenic strategies involve inhibiting receptor tyrosine kinases like VEGFR, which is a primary target for drugs such as bevacizumab. nih.govnih.gov The development of small molecule inhibitors that target these pathways is an active area of research, and the pyrrolidine scaffold serves as a valuable starting point for designing such agents.

Antimicrobial Properties

The pyrrolidine-benzoate scaffold is also a source of compounds with significant antimicrobial activity.

Pyrrolidine derivatives have been shown to possess broad-spectrum antibacterial activity. nih.gov For example, a novel pyrrolizidine (B1209537) alkaloid derivative, PA-1, was found to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus by causing damage to the cell membrane. pharaohacademy.com

Other studies have focused on pyrrolidine-2,3-diones, which have shown effectiveness against S. aureus, including its biofilm phenotype. nih.gov These compounds can act synergistically with established antibiotics like vancomycin, enhancing their efficacy against biofilm-related infections. nih.gov Similarly, certain derivatives of carbamic acid containing a pyrrolidine moiety have demonstrated good antibacterial activity against a wide range of bacteria, including methicillin-resistant staphylococci (MRSA), and are effective against biofilm formation. researchgate.net

The antibacterial mechanism can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. pharaohacademy.com The presence of specific functional groups, such as the azo group (N=N), has been shown to be important for the biological activity in some derivatives. nih.gov

The antifungal properties of this class of compounds are also noteworthy. The benzoate (B1203000) component itself is known to have antifungal action. nih.govnih.gov Its mechanism involves entering the fungal cell in its undissociated form, particularly at a low external pH. nih.govnih.gov Once inside, it lowers the intracellular pH, which in turn inhibits key glycolytic enzymes like phosphofructokinase. nih.govnih.gov This inhibition disrupts glucose fermentation, leading to a drop in ATP levels and ultimately restricting fungal growth. nih.govnih.gov

Pyrrolidine derivatives have also shown antifungal effects against various yeast strains, including Candida albicans, Candida tropicalis, and Cryptococcus neoformans. nih.gov While the activity of some tested compounds was moderate compared to reference drugs, it highlights the potential of the pyrrolidine scaffold in developing new antifungal agents. nih.gov

| Microorganism | Compound Type | Activity (MIC) | Reference |

| Staphylococcus aureus | N-arylsuccinimid derivative | 32–128 µg/mL | nih.gov |

| Vibrio cholera | N-arylsuccinimid derivative | 32–128 µg/mL | nih.gov |

| Candida albicans | N-arylsuccinimid derivative | 64–128 µg/mL | nih.gov |

| Cryptococcus neoformans | N-arylsuccinimid derivative | 64–128 µg/mL | nih.gov |

Other Noteworthy Biological Activities

Beyond their anticancer and antimicrobial effects, pyrrolidine-based structures have been associated with a variety of other biological activities. These include:

Anti-inflammatory activity : Some pyrrolidine derivatives have been investigated for their potential as anti-inflammatory agents, with mechanisms involving the inhibition of COX-1 and COX-2 enzymes. nih.gov

Neuroprotective effects : Certain 2-oxo-5-aryl pyrrolidine derivatives have shown an ability to protect neuronal cells from oxidative stress. researchgate.net

Analgesic activity : The analgesic potential of new pyrrolidine derivatives has also been explored in preclinical studies. nih.gov

This diverse range of activities underscores the versatility of the pyrrolidine scaffold in medicinal chemistry and drug discovery. nih.gov

Anti-inflammatory, Analgesic, and Neuroprotective Potentials

The pyrrolidine-benzoate scaffold is a promising framework for developing agents that target inflammation, pain, and neurodegenerative disorders. The pyrrolidine ring is a common feature in molecules with anti-inflammatory and analgesic properties, while benzoic acid derivatives have shown potential in neuroprotection.

Anti-inflammatory and Analgesic Activity:

The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov Pyrrolidine derivatives have emerged as a significant area of this research. nih.gov Studies have shown that conjugating the pyrrolidine core with other chemical moieties can lead to potent anti-inflammatory and analgesic agents. nih.govmdpi.com

For instance, a series of novel pyrrolidine derivatives were synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines. Within this series, compounds designated A-1 and A-4 were identified as having the most potent anti-inflammatory and analgesic effects, respectively, highlighting them as potential lead compounds for the development of new NSAIDs. nih.gov

In another study, a succinimide (B58015) derivative featuring a pyrrolidine ring, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) , was synthesized and evaluated for its anti-inflammatory potential. mdpi.com The compound demonstrated a significant, dose-dependent ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). mdpi.com Its inhibitory effect on COX-2 was notably greater than on COX-1, suggesting a potential for selective anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

In Vitro Anti-inflammatory Activity of Compound MAK01

| Enzyme Target | IC₅₀ (µg/mL) | Key Finding |

|---|---|---|

| COX-1 | 314 | Moderate inhibitory activity. mdpi.com |

| COX-2 | 130 | Potent inhibitory activity, greater than COX-1. mdpi.com |

| 5-LOX | 105 | Significant inhibitory potency. mdpi.com |

Neuroprotective Potential:

Neurodegenerative conditions like Alzheimer's disease are characterized by factors such as acetylcholine (B1216132) deficiency and oxidative stress. nih.gov Research into novel pyrrolidine-2-one derivatives has shown their potential as neuroprotective agents. nih.gov In studies using mouse models with scopolamine-induced cognitive deficits, these derivatives were effective in mitigating behavioral and biochemical changes, with performance comparable to the established drug donepezil. nih.gov Their mechanism is believed to involve the reduction of oxidative stress and the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. nih.gov

Antioxidant and Antiviral Properties

Antioxidant Properties:

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. researchgate.net The pyrrolidine scaffold is a component of various compounds with demonstrated antioxidant capabilities. Pyrrolidine dithiocarbamate (B8719985) (PDTC) is a well-characterized antioxidant that effectively scavenges damaging free radicals like hydroxyl (OH) and superoxide (B77818) anions (O2-). nih.gov Its reaction rate with hydroxyl radicals is comparable to potent natural antioxidants. nih.gov

Similarly, certain pyrrolidin-2-one derivatives have been synthesized and shown to possess potent or moderate antioxidant activity, as demonstrated by their ability to scavenge free radicals in DPPH (1,1-diphenyl-2-picryl-hydrazyl) assays. researchgate.net Studies on pyrrolidinium (B1226570) salts have also revealed that they can protect cell membranes from oxidation, indicating the pyrrolidine ring's contribution to antioxidant effects. nih.gov

Antiviral Properties:

The pyrrolidine ring is a key structural element in several antiviral compounds. nih.gov A notable example is a series of 1,3,4-trisubstituted pyrrolidines that act as potent antagonists of the CCR5 receptor. This receptor is a co-receptor used by the HIV virus to enter host cells. By blocking this receptor, these pyrrolidine derivatives demonstrate potent anti-HIV activity and represent an important class of antiviral agents. The development of these compounds has included modifications with various fused heterocycles to optimize antiviral activity and pharmacokinetic properties.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov The pyrrolidine scaffold has been identified as a promising starting point in the development of novel antibacterial and antitubercular drugs. nih.gov

While specific research on the antitubercular activity of simple pyrrolidine-benzoate conjugates is not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives is under investigation. nih.govnih.gov For instance, high-throughput screening of large chemical libraries has identified various molecular scaffolds with activity against M. tuberculosis. mdpi.com Furthermore, related heterocyclic compounds, such as pyrimidine (B1678525) derivatives, are advancing in drug discovery pipelines, with some entering clinical trials for TB. nih.gov The known antimycobacterial activity of certain oxadiazolone derivatives, while structurally distinct, further encourages the exploration of diverse heterocyclic compounds, including pyrrolidine-benzoates, as potential sources for new antitubercular leads. nih.gov

Structure-Activity Relationships (SAR) in Pyrrolidine-Benzoate Scaffolds

The biological activity of pyrrolidine-benzoate conjugates is profoundly influenced by their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective drug candidates. nih.govnih.gov Key factors include the substitution patterns on both the pyrrolidine and benzoate rings, as well as the stereochemistry of the molecule. nih.gov

Influence of Pyrrolidine Ring Substituents: The conformation of the pyrrolidine ring and the spatial orientation of its substituents are critical for pharmacological efficacy. nih.gov The non-planar, puckered nature of the ring allows substituents to adopt specific pseudo-axial or pseudo-equatorial positions, which can drastically alter the binding affinity to a biological target. nih.gov For example, in a series of pyrrolidine derivatives designed as PPARα/γ dual agonists for diabetes, the cis-configuration of substituents at the 3- and 4-positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov

Influence of Benzoate Ring Substituents: The electronic properties of substituents on the benzoate ring play a pivotal role. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl groups) can modulate the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, and target interaction. nih.gov For example, in a study of pyrrolo-imidazole carboxylates with an attached benzenesulfonyl group (structurally related to a benzoate), it was found that electron-withdrawing substituents in the para position of the benzene (B151609) ring increased anti-inflammatory activity. nih.gov

General SAR Observations:

Lipophilicity: In a series of pyrrolidine amide derivatives acting as NAAA inhibitors (implicated in inflammation), small, lipophilic substituents on an attached phenyl ring were found to be preferable for optimal potency. nih.gov

Stereochemistry: The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature. Different stereoisomers of a drug candidate can exhibit vastly different biological profiles due to enantioselective binding with protein targets. nih.gov

Conformational Rigidity: Introducing conformational constraints, for instance by using linkers or fused rings, can impact both potency and selectivity. In the aforementioned pyrrolidine amide NAAA inhibitors, conformationally flexible linkers increased potency but reduced selectivity, whereas rigid linkers improved selectivity. nih.gov

These principles suggest that the therapeutic potential of the pyrrolidine-benzoate scaffold can be systematically optimized by modifying substituents on both rings to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Applications of Pyrrolidine Benzoate Compounds in Materials Science and Catalysis

Functional Materials Development

The integration of pyrrolidine-benzoate structures into larger molecular architectures has enabled the creation of novel materials with tailored properties for a range of technological applications.

Pyrrolidine (B122466) moieties are increasingly being incorporated into polymer backbones and porous materials to create functional systems. These materials often serve as robust, heterogeneous catalysts. For instance, pyrrolidine groups have been successfully immobilized on swellable polymer resins like poly[(ethylene glycol) methacrylate] (PEGMA). mdpi.com This functionalization creates a catalyst with high activity, attributed to the high alkalinity and minimal steric hindrance of the pyrrolidine active site, combined with a supportive, swellable polymer resin. mdpi.com

Another significant area is the development of porous organic polymers (POPs) featuring pyrrolidine units. Chiral porous polymers based on pyrrolidine have been synthesized directly from rigid three-dimensional monomers. rsc.org These materials, such as Py-CPP, possess high stability, inherent porosity, and uniformly distributed catalytic sites, making them effective heterogeneous organocatalysts for reactions in environmentally benign solvents like water. rsc.org Similarly, chiral organosilyl derivatives containing pyrrolidine moieties have been integrated into porous organosilicas, which have demonstrated catalytic activity in asymmetric reactions.

The modification process can significantly enhance the properties of the base material. For example, modifying porous poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) with pyrrolidone has been shown to improve the thermal resistance of the resulting copolymer. mdpi.com These examples underscore a powerful strategy: embedding catalytically active pyrrolidine sites within a stable and porous framework to create advanced, recyclable materials.

The unique electronic properties of fullerenes have made them a target for chemical functionalization to enhance their processability and tune their characteristics. Pyrrolidine rings are commonly attached to the fullerene cage via 1,3-dipolar cycloaddition of an azomethine ylide. This method has been used to create a variety of fullerene-pyrrolidine derivatives. nih.govacs.org

The functionalization is not only a means of attachment but can also influence the electronic properties of the fullerene core. Studies on the fulleride (anionic) forms of these derivatives show that the C60 moiety largely retains its fundamental redox and chromophoric properties. acs.org The unpaired spin density in the fulleride anion is mostly confined to the fullerene cage rather than delocalizing onto the pyrrolidine ring. acs.org This allows the fullerene to act as a versatile electron-accepting chromophore and a multi-electron reservoir within a more complex molecular structure. acs.org

Further reactions can be performed on the attached pyrrolidine ring. For example, the tertiary amine of the fulleropyrrolidine can be selectively oxidized to an N-oxide without affecting the fullerene cage, creating a new family of fullerene derivatives with altered properties. nih.gov

While direct applications of Methyl 3-(1-Pyrrolidinyl)benzoate in electronics are not widely documented, the constituent chemical groups are relevant to materials used in this field. Pyrrolidine-based compounds have been explored in the context of organic electronics. For instance, pyrrolidine-based ionic liquid crystals have been synthesized, demonstrating the utility of the pyrrolidine moiety in designing materials with specific phase behaviors relevant to display technologies. tandfonline.com

More broadly, the functionalization of conducting polymers is a key strategy for tuning their electronic properties. Post-polymerization modification of materials like polyaniline (PANI) and polythiophene (PT) can alter conductivity and other characteristics. mdpi.com For example, reactions at the N-H group of polyaniline or polypyrrole can be used to attach new functional groups. mdpi.com

The diketopyrrolopyrrole (DPP) chromophore, which contains a pyrrolidone-like structure, is a critical building block for electron-deficient dyes used in organic electronics. rsc.org These materials are synthesized for applications in devices where their optoelectronic characterization and charge carrier mobility are crucial performance metrics. rsc.org The copolymerization of insulating polymers like poly(methyl methacrylate) with conducting polymers such as polyaniline is another approach to create materials with semiconductor properties for electronic applications. mdpi.com

Catalytic Applications

The pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, valued for its conformational rigidity and ability to form key reactive intermediates. This utility extends from small molecule organocatalysts to complex, solid-supported systems.

Chiral pyrrolidines are among the most successful classes of organocatalysts, capable of promoting a wide range of chemical transformations in an enantioselective manner. The natural amino acid proline is the archetypal catalyst in this family. Its secondary amine within the five-membered ring readily reacts with carbonyl compounds to form a structurally well-defined enamine intermediate. This enamine formation is the key step in a major organocatalytic activation mode.

The structures of pyrrolidine-derived organocatalysts have been extensively modified to optimize their efficiency and selectivity. These modifications aim to fine-tune the steric and electronic environment around the catalytic amine. The development of novel synthetic strategies for creating asymmetrically substituted chiral pyrrolidines is a significant area of research, driven by the demand for more effective catalysts for complex reactions. Pyrrolidine-based catalysts have proven effective in numerous asymmetric transformations, including Michael additions and aldol (B89426) reactions.

To bridge the gap between homogeneous and heterogeneous catalysis, chiral pyrrolidine units have been incorporated into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). This strategy aims to combine the high activity and selectivity of molecular catalysts with the stability and recyclability of solid catalysts.

There are two primary methods for creating these functional materials:

Direct Synthesis: Chiral pyrrolidine-containing molecules are used as the building blocks (monomers) during the initial synthesis of the framework. This "bottom-up" approach can lead to a uniform distribution of catalytic sites throughout the material.

Post-Synthetic Modification (PSM): A pre-existing, achiral framework is functionalized by chemically grafting chiral pyrrolidine moieties onto its internal surfaces or pores. This method allows for the conversion of an achiral material into a chiral organocatalytic framework.

These chiral frameworks act as "nanoreactors," providing a confined and well-defined environment for catalytic reactions. They have shown excellent performance in asymmetric catalysis, including Michael additions, with high yields and enantioselectivities. The crystalline and porous nature of MOFs and COFs allows reactants to access the catalytically active pyrrolidine sites within the channels while facilitating the separation and reuse of the catalyst.

Interactive Data Table: Performance of Pyrrolidine-Functionalized COF in Asymmetric Michael Addition

The following table summarizes the catalytic performance of a chiral COF post-synthetically functionalized with (S)-pyrrolidine (TPB-DMTP-COF) in the Michael addition of cyclohexanone (B45756) to various β-nitrostyrenes in water.

| Entry | β-Nitrostyrene Substituent | Conversion (%) | anti/syn Ratio | ee (%) |

| 1 | H | 100 | >90/10 | 96 |

| 2 | 4-Me | 99 | >90/10 | 90 |

| 3 | 4-OMe | 99 | >90/10 | 92 |

| 4 | 4-Cl | 100 | >90/10 | 95 |

| 5 | 4-Br | 100 | >90/10 | 96 |

| 6 | 2-Cl | 98 | >90/10 | 91 |

Data sourced from a 2023 study on chiral porous organic frameworks. mdpi.com

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies for Complex Pyrrolidine-Benzoate Structures

The synthesis of complex molecules containing the pyrrolidine-benzoate scaffold requires robust and efficient chemical strategies. Future advancements will likely focus on combining established and novel methods for creating both the pyrrolidine (B122466) ring and the functionalized benzoate (B1203000) ester.

Classic methods for pyrrolidine synthesis include 1,3-dipolar cycloadditions, Pictet-Spengler reactions, and various aminocyclizations. nih.gov Industrially, pyrrolidine is often prepared by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org For laboratory and pharmaceutical synthesis, methods that allow for precise control over stereochemistry are paramount. Asymmetric synthesis of pyrrolidine derivatives is an area of intense research, often employing chiral auxiliaries, organocatalysis, or asymmetric cycloaddition reactions to produce enantiomerically pure compounds. researchgate.netnih.gov

Similarly, the synthesis of methyl benzoate and its derivatives is well-established, typically involving the acid-catalyzed condensation of benzoic acid and methanol (B129727) (esterification). mdpi.com Recent advancements have explored the use of solid acid catalysts, such as titanium-zirconium solid acids, to improve reaction efficiency and catalyst reusability. vulcanchem.com

Future synthetic strategies for complex pyrrolidine-benzoate structures will likely involve:

Convergent Synthesis: Developing multi-step pathways where the pyrrolidine and benzoate fragments are synthesized separately and then coupled in a late-stage reaction. This approach allows for greater modularity and the rapid generation of a library of diverse analogs.

Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the desired complex product. MCRs are highly efficient, reduce waste, and can quickly generate structural complexity. acs.org

C-H Activation/Functionalization: Utilizing modern catalytic methods to directly functionalize the C-H bonds on either the pyrrolidine or the benzoate ring. This avoids the need for pre-functionalized starting materials and allows for more direct and atom-economical synthetic routes. researchgate.net